2-Amino-5-(trifluoromethyl)pyridine-4-methanol

Description

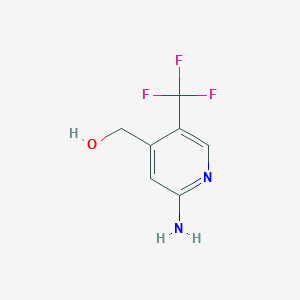

2-Amino-5-(trifluoromethyl)pyridine-4-methanol is a heterocyclic compound featuring a pyridine ring substituted with an amino group (–NH₂) at position 2, a trifluoromethyl (–CF₃) group at position 5, and a hydroxymethyl (–CH₂OH) group at position 4. Its molecular formula is C₇H₇F₃N₂O, with a molecular weight of 196.14 g/mol (calculated).

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry. The hydroxymethyl group may contribute to hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-12-6(11)1-4(5)3-13/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNMVALAEXKYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248228 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-03-2 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination of Trifluoromethylpyridine Derivatives

Method Overview:

The initial step involves converting halogenated trifluoromethylpyridines into amino derivatives, which serve as precursors for the target compound.

- Starting from 3-chloro-5-trifluoromethylpyridine , a nucleophilic substitution with ammonia is performed in the presence of a copper catalyst and liquid ammonia at elevated temperatures (~150°C) within an autoclave.

| Parameter | Details |

|---|---|

| Temperature | ~150°C |

| Reaction Time | ~63 hours |

| Catalyst | Cuprous chloride |

| Ammonia | Liquid ammonia (76.5 g) |

- Produces 3-amino-5-trifluoromethylpyridine with a yield of approximately 25.3 g after distillation, boiling at around 105.5–106°C/11 mmHg.

- The amino group replaces the halogen via nucleophilic substitution facilitated by the copper catalyst.

- The product can be purified by extraction with methylene chloride, followed by evaporation and distillation.

Key Data and Reaction Parameters

| Step | Reagents | Solvents | Temperature | Reaction Time | Yield | Purification Method |

|---|---|---|---|---|---|---|

| Amination | 3-chloro-5-trifluoromethylpyridine, ammonia, cuprous chloride | Liquid ammonia | 150°C | 63 hours | ~25.3 g from initial 40.8 g | Distillation, extraction |

| Hydroxymethylation | Formaldehyde or equivalent | THF, acetonitrile | 100–160°C | 4–7 hours | Variable | Extraction, recrystallization |

| Final functionalization | N/A | N/A | 20–150°C | 0.5–10 hours | Variable | Purification by chromatography or recrystallization |

Research Findings and Industrial Considerations

- Efficiency: The initial amination step demonstrates high efficiency under elevated temperature and pressure conditions, with purification via solvent extraction and distillation.

- Selectivity: Regioselectivity at the 4-position of pyridine is achieved through controlled reaction conditions, often aided by the choice of solvent and temperature.

- Scalability: The processes described are suitable for industrial scale, with reaction conditions optimized for large batch synthesis.

- Purity: Purification techniques such as recrystallization, solvent extraction, and distillation ensure high purity, essential for pharmaceutical intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic amination | Halogenated pyridine | Ammonia, Cuprous chloride | Liquid ammonia | 150°C, 63 hrs | ~25% | Produces amino pyridine derivatives |

| Hydroxymethylation | Amino pyridine | Formaldehyde derivatives | THF, acetonitrile | 100–160°C, 4–7 hrs | Variable | Introduces hydroxymethyl group at 4-position |

| Final functionalization | Hydroxymethylated pyridine | Various reagents | Inert solvents | 20–150°C | Variable | Converts to target compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-5-(trifluoromethyl)pyridine-4-aldehyde, while reduction can produce 2-amino-5-(trifluoromethyl)pyridine-4-amine.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has shown promise as an intermediate in the synthesis of various pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents targeting specific diseases. Research indicates that compounds with similar structures can interact with biological targets effectively, leading to potential applications in treating conditions such as cancer and other chronic diseases .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of pyridine derivatives revealed that modifications at specific positions on the pyridine ring could enhance biological activity. For instance, the introduction of lipophilic substituents has been shown to improve potency against various biological targets, indicating that 2-Amino-5-(trifluoromethyl)pyridine-4-methanol may also benefit from similar modifications .

Organic Synthesis

Synthetic Intermediate:

this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it suitable for creating compounds with improved solubility and bioavailability .

Example Reactions:

The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form derivatives that possess enhanced pharmacological properties. For example, it can be used to synthesize imidazopyridines and other heterocyclic compounds that are valuable in drug discovery .

Agrochemical Applications

Pesticide Development:

Research has indicated that amino-trifluoromethylpyridines can be derived from this compound and serve as intermediates in developing agrochemicals, particularly pesticides. The structural features allow for modifications that enhance efficacy against pests while minimizing environmental impact .

Toxicological Studies

Safety Profile:

While the compound exhibits significant biological activity, its safety profile is crucial for its application in pharmaceuticals and agrochemicals. Reports have highlighted potential toxicity associated with inhalation exposure to related compounds, emphasizing the need for careful handling and further toxicological studies to ensure safety during industrial use .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Potential therapeutic uses in cancer treatment |

| Organic Synthesis | Building block for complex organic molecules | Enhances solubility and bioavailability |

| Agrochemical Development | Intermediates for pesticide formulation | Effective against harmful organisms |

| Toxicology | Safety assessments related to inhalation exposure | Need for caution due to potential toxicity |

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Physical Properties

Table 2: Comparative Physical Data

Analysis :

Biological Activity

2-Amino-5-(trifluoromethyl)pyridine-4-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position. The presence of the trifluoromethyl group is known to enhance biological activity by influencing the electronic properties of the molecule, which can improve interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through apoptosis induction in cancer cells and cell cycle arrest.

- Antichlamydial Activity : The compound has demonstrated selective action against Chlamydia species, indicating potential as a therapeutic agent for chlamydial infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of pyridine compounds, including this compound. The results indicated significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL for certain derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| E. faecalis | 0.75 | |

| Bacillus subtilis | 1.0 |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced potency .

| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 12.91 | 11.73 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of key enzymes : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of apoptosis : The compound has been linked to increased levels of caspase activity in treated cancer cells, indicating a pathway leading to programmed cell death .

Case Studies

- Chlamydia Infections : A study focused on the antichlamydial activity of similar compounds highlighted that those with a trifluoromethyl group exhibited significant efficacy against Chlamydia trachomatis, underscoring the importance of this substituent in enhancing biological activity .

- Cancer Treatment : Another investigation into pyridine derivatives showed that modifications at the trifluoromethyl position led to improved selectivity and potency against various cancer cell lines, providing a foundation for further drug development based on this scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.